molecular formula C16H20N2 B7571735 3-((Benzylamino)methyl)-N,N-dimethylaniline

3-((Benzylamino)methyl)-N,N-dimethylaniline

Cat. No. B7571735
M. Wt: 240.34 g/mol
InChI Key: FSEQDAUGJJHPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Benzylamino)methyl)-N,N-dimethylaniline, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAM is a tertiary amine that contains a benzyl group, which makes it a useful building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-((Benzylamino)methyl)-N,N-dimethylaniline is not fully understood, but it is believed to act as a neurotransmitter in the brain. 3-((Benzylamino)methyl)-N,N-dimethylaniline has been shown to bind to various receptors, such as dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. 3-((Benzylamino)methyl)-N,N-dimethylaniline has also been shown to inhibit the reuptake of dopamine and norepinephrine, which can lead to an increase in their levels in the brain.
Biochemical and Physiological Effects
3-((Benzylamino)methyl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects, including antidepressant and antipsychotic effects. 3-((Benzylamino)methyl)-N,N-dimethylaniline has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. 3-((Benzylamino)methyl)-N,N-dimethylaniline has also been shown to have antipsychotic effects, which may be due to its ability to block dopamine receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((Benzylamino)methyl)-N,N-dimethylaniline in lab experiments include its availability, low cost, and ease of synthesis. 3-((Benzylamino)methyl)-N,N-dimethylaniline can be synthesized in large quantities and is readily available from chemical suppliers. The limitations of using 3-((Benzylamino)methyl)-N,N-dimethylaniline in lab experiments include its potential toxicity and limited solubility in water. 3-((Benzylamino)methyl)-N,N-dimethylaniline can be toxic if ingested or inhaled and should be handled with care. 3-((Benzylamino)methyl)-N,N-dimethylaniline is also limited in its solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are many future directions for research on 3-((Benzylamino)methyl)-N,N-dimethylaniline, including its potential applications in drug discovery and materials science. 3-((Benzylamino)methyl)-N,N-dimethylaniline has been shown to have antidepressant and antipsychotic effects, which may make it a useful starting material for the synthesis of new drugs. 3-((Benzylamino)methyl)-N,N-dimethylaniline can also be used as a building block for the synthesis of fluorescent dyes and sensors, which can be used for the detection of various molecules. Further research is needed to fully understand the mechanism of action of 3-((Benzylamino)methyl)-N,N-dimethylaniline and its potential applications in various fields.
Conclusion
In conclusion, 3-((Benzylamino)methyl)-N,N-dimethylaniline is a useful chemical compound that has gained attention in scientific research due to its potential applications in various fields. 3-((Benzylamino)methyl)-N,N-dimethylaniline can be synthesized by reacting N,N-dimethylaniline with benzyl chloride in the presence of a base. 3-((Benzylamino)methyl)-N,N-dimethylaniline has been used in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. 3-((Benzylamino)methyl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects, including antidepressant and antipsychotic effects. Further research is needed to fully understand the potential applications of 3-((Benzylamino)methyl)-N,N-dimethylaniline in various fields.

Synthesis Methods

3-((Benzylamino)methyl)-N,N-dimethylaniline can be synthesized by reacting N,N-dimethylaniline with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 3-((Benzylamino)methyl)-N,N-dimethylaniline as a yellow solid, which can be purified by recrystallization. The purity of 3-((Benzylamino)methyl)-N,N-dimethylaniline can be determined by various techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-((Benzylamino)methyl)-N,N-dimethylaniline has been used in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. 3-((Benzylamino)methyl)-N,N-dimethylaniline is a useful building block for the synthesis of fluorescent dyes and sensors, which can be used for the detection of various molecules, such as metal ions and amino acids. 3-((Benzylamino)methyl)-N,N-dimethylaniline has also been used as a ligand for the synthesis of metal complexes, which can be used as catalysts for various reactions. In medicinal chemistry, 3-((Benzylamino)methyl)-N,N-dimethylaniline has been used as a starting material for the synthesis of various drugs, such as antipsychotics and antidepressants.

properties

IUPAC Name

3-[(benzylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16-10-6-9-15(11-16)13-17-12-14-7-4-3-5-8-14/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEQDAUGJJHPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Benzylamino)methyl)-N,N-dimethylaniline

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